2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane
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Overview
Description
Synthesis Analysis
The synthesis of complex fluorinated molecules often involves multi-step reactions and the use of specific catalysts. For instance, the paper titled "Tetrakis(trifluoromethanesulfonyl)propane: highly effective Brønsted acid catalyst for vinylogous Mukaiyama-Michael reaction of alpha,beta-enones with silyloxyfurans" describes the use of a Brønsted acid catalyst for the Mukaiyama-Michael reaction, which could potentially be adapted for the synthesis of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often complex due to the presence of fluorine atoms, which can induce unique electronic effects and steric hindrance. The paper on "The Molecular Structure of 1,2-Difluoro-1,1,2,2-tetrachloroethane" provides detailed information on the molecular structure of a related fluorinated compound, including bond distances and angles, which could be relevant when considering the molecular geometry of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. The paper discussing "Fourfold symmetric MCR's via the tetraisocyanide 1,3-diisocyano-2,2-bis(isocyanomethyl)propane" highlights the reactivity of a compound with a similar backbone to the target molecule, suggesting potential reactivity patterns that could be explored for 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane, such as its participation in multi-component reactions (MCRs).
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the strong electronegativity of fluorine. The study on "Molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane in the gas, liquid, and solid phases" examines the conformational changes of a fluorinated compound in different phases, which could be indicative of the behavior that 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane might exhibit under varying conditions. Additionally, the paper on "Bis-tetrahydroisoquinoline derivatives" provides structural analysis of stereoisomers, which could be relevant when considering the stereochemistry of the target compound.
Scientific Research Applications
- It is a type of fluorinated ether .
- It has been mentioned in the context of thermophysical property data .
- Its molecular formula is C5H4F8O, and its molar mass is 232.0732256 .
- It has various thermophysical properties, including boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity .
Safety And Hazards
While the specific safety and hazards of “2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane” are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPKYCQVNRWJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382101 |
Source
|
Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |
CAS RN |
659-98-3 |
Source
|
Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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